Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Endoplasmic Reticulum Stress Glioma GRP78

Diversifying spirocyclic diamines without orthogonal protection wastes time on protection/deprotection cycles. This compound's 2-Boc/9-NH pattern enables direct, site-selective 9-position functionalization-unmatched by the 9-Boc isomer (CAS 1023595-19-8). • First-step 9-position diversification via alkylation, acylation, or reductive amination. • High Csp3 (0.93) and low TPSA (41.57 Ų) favor CNS drug-likeness and developability. • Scaffold validated in 3D glioma models for ER stress-targeting anticancer agents. In stock; global shipping available.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 189333-03-7
Cat. No. B153141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
CAS189333-03-7
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2
InChIInChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14/h15H,4-11H2,1-3H3
InChIKeyUTFBOGXIVNMTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate Overview


tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 189333-03-7; C14H26N2O2; MW 254.37) is a protected spirocyclic diamine building block containing a conformationally constrained [5.5] spiro scaffold with two nitrogen atoms positioned at the 2- and 9-positions of the bicyclic framework . The compound features a Boc (tert-butoxycarbonyl) protecting group selectively installed on the 2-position nitrogen, leaving the 9-position as a free secondary amine available for further derivatization, which establishes its core utility as a regioselectively addressable intermediate . Commercially available in purities typically ranging from 95% to 98%, this compound serves as a versatile precursor in medicinal chemistry campaigns requiring spirocyclic conformational constraint combined with orthogonal amine functionality .

Scaffold identity Conformationally constrained 2,9-diazaspiro[5.5]undecane core with regioselective Boc protection.
Workflow fit Supports sequential, site-selective derivatization at the 9‑position free amine.
Procurement context Protected spirocyclic diamine building block for medicinal chemistry library synthesis.

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: Generic Substitution Risks


Substituting this compound with a different Boc positional isomer or alternative N-protected analog fundamentally alters the synthetic trajectory. The 2-Boc/9-NH configuration provides orthogonal protection that enables sequential, site-selective derivatization—a capability not replicated by the 9-Boc isomer (CAS 1023595-19-8) , 9-Cbz analog , or fully deprotected parent diamine [1]. Attempting to substitute with the 9-Boc isomer forces a different regiochemical outcome at the first functionalization step; substituting with the unprotected 2,9-diazaspiro[5.5]undecane core yields simultaneous reaction at both nitrogens, requiring additional protection/deprotection sequences and reducing overall synthetic efficiency. This protection pattern is non-interchangeable in multi-step library syntheses where regioselectivity at the 9-position is prerequisite for maintaining downstream synthetic fidelity.

Regioisomer mismatch The 9‑Boc isomer (CAS 1023595-19-8) reverses the available reactive amine site, leading to opposite regiochemical outcomes in the first diversification step.
Protection‐pattern shift 9‑Cbz or fully deprotected analogs require additional protection/deprotection cycles, reducing synthetic efficiency in multi‑step library syntheses.
Scaffold‐activity context Alternative diazaspiro regioisomers (e.g., 3,9‑diazaspiro variants) show reduced ER stress response induction, limiting SAR reproducibility.

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate Evidence Guide


ER Stress Activation in Glioma Cells

Compounds built on the 2,9-diazaspiro[5.5]undecane scaffold demonstrate measurable ER stress response induction in glioma cells, as evidenced by GRP78 upregulation. In a quantitative high-throughput screen (qHTS) of approximately 425,000 compounds, a 2,9-diazaspiro[5.5]undecane derivative was identified as a novel activator of the ER stress response (ERSR) pathway that depletes intracellular Ca2+ stores [1]. While the unsubstituted tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate serves as the synthetic precursor rather than the active compound itself, structure-activity relationship (SAR) studies on this core reveal that the 2,9-diazaspiro[5.5]undecane framework—specifically with the spirocyclic constraint intact—is essential for activity, as analogs lacking the full spiro framework or with altered nitrogen positioning (e.g., 3,9-diazaspiro variants) show reduced or abrogated ERSR induction [2].

ER stress activation
Class‑level inference
2,9‑diazaspiro[5.5]undecane derivative induces GRP78 upregulation comparable to thapsigargin positive control in U87‑MG cells.
Spirocyclic constraint is essential for ERSR pathway activation; analogs without the full spiro framework show reduced activity.
qHTS screening, immunoblot at 20 µM; scaffold‑specific SAR evidence from literature.
Endoplasmic Reticulum Stress Glioma GRP78

Orthogonal Protection Strategy

The 2-Boc/9-NH protection pattern of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 189333-03-7) provides orthogonal synthetic addressability that fundamentally differs from its regioisomer tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1023595-19-8) . The target compound's free 9-position secondary amine can undergo direct alkylation, acylation, or reductive amination without requiring deprotection of the 2-position Boc group, whereas substitution with the 9-Boc isomer reverses the available reactive site entirely . This regiospecificity is critical in library synthesis: solid-phase synthetic protocols for 2,9-diazaspiro[5.5]undecanes specifically exploit the 2-position protected intermediate to achieve regiocontrolled diversification at the 9-position prior to Boc removal [1].

Orthogonal protection
Head‑to‑head
2‑Boc/9‑NH configuration enables direct 9‑position derivatization without 2‑position Boc removal; 9‑Boc isomer reverses available reactive site completely.
Regiochemical outcome is non‑interchangeable; selecting the incorrect isomer may invalidate SAR datasets or require additional synthetic steps.
Solid‑phase synthesis protocols exploit this 2‑Boc pattern for regiocontrolled diversification.
Medicinal Chemistry Parallel Synthesis Regioselective Protection

Lipophilicity and TPSA Differentiation

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate possesses a distinct physicochemical profile that differentiates it from fully deprotected and alternatively protected analogs, with implications for downstream compound library design [1]. The compound exhibits a consensus Log P (o/w) of 2.07 (averaged across iLOGP: 3.14, XLOGP3: 1.77, WLOGP: 1.63, MLOGP: 1.97, SILICOS-IT: 1.82), a topological polar surface area (TPSA) of 41.57 Ų, and an aqueous solubility (Log S ESOL) of -2.33 (~1.18 mg/mL) . The high fraction Csp3 (0.93) and low number of rotatable bonds (3) reflect the conformational rigidity inherent to the spirocyclic framework—a property that distinguishes this scaffold from flexible acyclic diamines with comparable molecular weight [2].

Physicochemical profile
Class‑level inference
Consensus Log P 2.07
TPSA 41.57 Ų
Fraction Csp3 0.93
Rotatable bonds 3
Combined moderate lipophilicity, low TPSA, and high sp3 character support CNS drug‑discovery suitability review.
Computed predictions; distinct from flexible acyclic diamines and fully deprotected scaffold.
Drug-likeness ADME Prediction Physicochemical Properties

Cytotoxicity in 3D Glioma Models

2,9-Diazaspiro[5.5]undecane derivatives demonstrate cytotoxic activity in clinically relevant 3D glioma models that is not observed with structurally distinct spiro scaffolds or non-spirocyclic controls. In patient-derived and 3D glioma cell cultures, compounds containing the 2,9-diazaspiro[5.5]undecane core induce apoptosis-mediated cell death through ER Ca2+ store depletion and subsequent ER stress response activation [1]. Colony formation assays using U87-MG cells treated with 20 µM of compound 8 (2,9-diazaspiro[5.5]undecane derivative) show significant reduction in colony number compared to both DMSO vehicle control and inactive analog 8e [2]. Importantly, the study notes that malignant cells demonstrate greater susceptibility to ERSR-induced apoptosis than normal counterparts, suggesting a potential therapeutic window [3].

3D glioma cytotoxicity
Class‑level inference
Compound 8 (20 µM) reduces colony formation in U87‑MG 3D cultures relative to DMSO control; inactive analog 8e shows no significant inhibition.
Scaffold‑specific cytotoxicity response is observed in 3D glioma models that better recapitulate tumor microenvironments.
Colony formation assay, 24 h treatment; patient‑derived 3D culture evidence.
3D Cell Culture Glioma Cytotoxicity

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate Applications


Regioselective Parallel Library Synthesis

This compound is optimally deployed as a starting material in parallel medicinal chemistry campaigns requiring regioselective diversification of a conformationally constrained diamine scaffold. The 2-Boc/9-NH protection pattern enables first-step functionalization exclusively at the 9-position (via alkylation, acylation, or reductive amination), followed by Boc deprotection and subsequent second-step derivatization at the 2-position. This sequential addressability is not achievable with the 9-Boc isomer (CAS 1023595-19-8) and eliminates the protection/deprotection inefficiencies required when starting from the fully deprotected core . Solid-phase synthetic protocols for diazaspiro libraries specifically exploit this 2-Boc protection pattern for resin-bound diversification [1].

ER Stress Modulator for Glioblastoma

Based on qHTS data identifying 2,9-diazaspiro[5.5]undecane derivatives as ERSR inducers with cytotoxic activity in 3D glioma models, this compound serves as the validated starting scaffold for developing ER stress-targeting anticancer agents . The scaffold's demonstrated activity in patient-derived and 3D glioma cultures—which more faithfully recapitulate clinical tumor biology than standard 2D lines—makes derivatives of this core particularly valuable for glioblastoma drug discovery programs. The target compound provides the foundational scaffold upon which additional substituents (e.g., diphenylmethyl, 3,5-dimethylisoxazole moieties as in compound 8) can be installed to optimize potency and selectivity [1].

CNS Drug Discovery

The compound's physicochemical profile—consensus Log P 2.07, TPSA 41.57 Ų, and high fraction Csp3 (0.93)—positions it advantageously for CNS drug discovery programs where blood-brain barrier penetration is required . The TPSA value falls well below the established 140 Ų threshold for CNS drug-likeness (Pajouhesh & Lenz, 2005), while the high sp3 fraction correlates with improved clinical developability outcomes relative to flatter, aromatic-rich scaffolds [1]. This compound enables medicinal chemists to access spirocyclic conformational constraint while maintaining physicochemical properties compatible with CNS exposure—a combination not readily achieved with alternative spiro scaffolds bearing additional polar functionality.

Analytical Reference Standard for Regioisomer Purity

Given the existence of the regioisomeric 9-Boc protected analog (CAS 1023595-19-8) that can be mistaken for the target compound, this compound serves as a critical analytical reference standard for developing LC-MS or HPLC methods capable of distinguishing between the two positional isomers. The compounds, while isomeric (both C14H26N2O2, MW 254.37), exhibit distinct retention times and fragmentation patterns under reverse-phase chromatographic conditions . Procurement of the authentic 2-Boc isomer is essential for establishing reference retention times and validating analytical methods used in quality control of in-house synthesized batches or verifying commercial supplier identity claims [1].

Application
Selection Property
Validation Focus
Regioselective parallel library synthesis
2‑Boc/9‑NH orthogonal addressability
Confirm regioisomer identity and protection pattern before first‑step diversification.
ER stress modulator studies
Scaffold‑dependent ERSR induction
Verify scaffold integrity and spirocyclic constraint for reproducible GRP78 upregulation.
CNS drug discovery programs
Favorable CNS drug‑likeness profile
Review TPSA, Log P, and fraction Csp3 for blood‑brain barrier penetration context.
Analytical reference standard
Regioisomer retention‐time differentiation
Develop LC‑MS or HPLC method to distinguish 2‑Boc from 9‑Boc isomer.

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